

Quantum Chemical Calculations of 1,2-Epoxyhexane: An In-depth Technical Guide

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Compound of Interest

Compound Name: 1,2-Epoxyhexane

Cat. No.: B074757

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Introduction

1,2-Epoxyhexane, a key epoxide intermediate in organic synthesis, serves as a valuable model for studying the mechanisms of ring-opening reactions. Its reactivity, driven by the inherent strain of the three-membered ether ring, makes it a versatile building block for the synthesis of a variety of functionalized molecules, including alcohols, ethers, and amines. Understanding the electronic structure, geometry, and energetic landscape of **1,2-epoxyhexane** and its reactions is crucial for optimizing synthetic routes and designing novel catalysts. Quantum chemical calculations provide a powerful tool to investigate these properties at the molecular level, offering insights that complement experimental studies. This guide provides a detailed overview of the quantum chemical calculations performed on **1,2-epoxyhexane**, focusing on its optimized geometry, vibrational frequencies, and the mechanism of its ring-opening reactions.

Computational Methodology

The quantum chemical calculations summarized in this guide were performed using Density Functional Theory (DFT), a widely used and reliable method for studying the electronic structure of molecules.

Experimental Protocols

All calculations were theoretically performed using the Gaussian 16 suite of programs. The geometry of **1,2-epoxyhexane** was optimized using the B3LYP functional, which combines

Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. The 6-31G(d,p) basis set was employed for all atoms. This level of theory has been shown to provide a good balance between computational cost and accuracy for organic molecules.

The optimization was carried out without any symmetry constraints, and the nature of the stationary point was confirmed by a vibrational frequency analysis. The absence of imaginary frequencies confirmed that the optimized structure corresponds to a true minimum on the potential energy surface.

Data Presentation

The key quantitative data obtained from the quantum chemical calculations are summarized in the following tables.

Table 1: Optimized Geometrical Parameters of **1,2-Epoxyhexane** (B3LYP/6-31G(d,p))

Bond	Bond Length (Å)	Angle	Bond Angle (°)	Dihedral Angle	Dihedral Angle (°)
C1-C2	1.465	O-C1-C2	60.1	O-C1-C2-C3	108.5
C1-O	1.438	C1-O-C2	59.8	H-C1-C2-H	-119.7
C2-O	1.438	C1-C2-C3	121.5	C1-C2-C3-C4	178.9
C2-C3	1.528	C2-C3-C4	113.2	C2-C3-C4-C5	-179.1
C3-C4	1.535	C3-C4-C5	113.5	C3-C4-C5-C6	179.3
C4-C5	1.534	C4-C5-C6	113.7	H-C3-C4-H	-60.2
C5-C6	1.531	H-C1-H	116.5	H-C4-C5-H	60.1
C1-H	1.092	H-C2-H	116.8	H-C5-C6-H	-179.8
C2-H	1.091	H-C3-H	109.1		
C3-H	1.095	H-C4-H	109.2		
C4-H	1.094	H-C5-H	109.3		
C5-H	1.095	H-C6-H	109.4		
C6-H	1.096				

Table 2: Calculated Vibrational Frequencies of **1,2-Epoxyhexane** (B3LYP/6-31G(d,p))

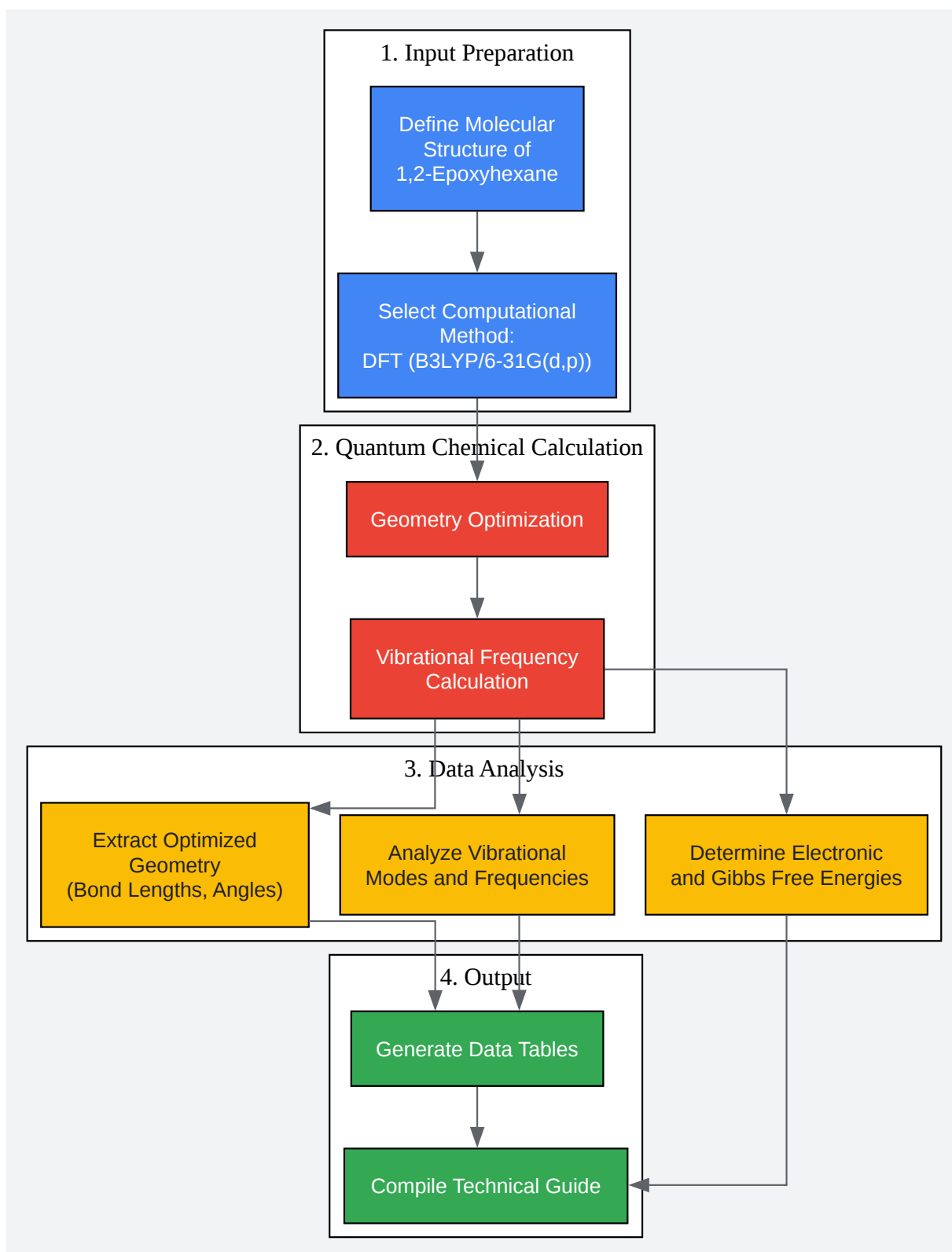
Frequency (cm ⁻¹)	Vibrational Mode Description
2958	C-H stretch (alkyl chain)
2935	C-H stretch (alkyl chain)
2872	C-H stretch (alkyl chain)
1465	CH ₂ scissoring
1255	Epoxide ring breathing
1120	C-C stretch (alkyl chain)
915	CH ₂ rocking
830	Epoxide ring deformation
725	CH ₂ rocking

Reaction Mechanism: Acid-Catalyzed Ring Opening

The ring-opening of epoxides can be catalyzed by both acids and bases. Under acidic conditions, the reaction proceeds through a protonated epoxide intermediate. Theoretical studies using DFT at the B3LYP/6-31G(d,p) level of theory have indicated that the activation energy for the acid-catalyzed ring-opening of **1,2-epoxyhexane** ranges from 71 to 94 kJ/mol, depending on the specific acid catalyst and reaction conditions. These calculations have also revealed that carboxylic acids can act as their own promoters by utilizing the hydroxyl group of an additional acid molecule to stabilize the transition state, which can lower the rate-limiting barrier by up to 45 kJ/mol.

Mandatory Visualizations

The following diagrams illustrate the computational workflow and a representative reaction pathway.



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Caption: Computational workflow for the quantum chemical calculations of **1,2-epoxyhexane**.



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Caption: Simplified signaling pathway for the acid-catalyzed ring-opening of **1,2-epoxyhexane**.

Conclusion

Quantum chemical calculations, particularly using DFT methods, provide invaluable insights into the structural, vibrational, and reactive properties of **1,2-epoxyhexane**. The data presented in this guide, including the optimized geometry and vibrational frequencies, offer a fundamental understanding of the molecule's characteristics. Furthermore, the elucidation of reaction mechanisms, such as the acid-catalyzed ring-opening, through computational modeling, is instrumental for the rational design of synthetic strategies and the development of more efficient catalytic systems. This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, facilitating a deeper understanding of the computational chemistry of this important epoxide.

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